5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)pyrimidin-4-amine
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Description
5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H13FN6O and its molecular weight is 348.341. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)pyrimidin-4-amine' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)pyrimidin-4-amine, through a series of reactions involving coupling, reduction, and substitution reactions.
Starting Materials
2-fluoroaniline, ethyl chloroformate, sodium azide, sodium hydride, 2-chloropyridine, 4-aminopyrimidine
Reaction
Step 1: 2-fluoroaniline is reacted with ethyl chloroformate to form 2-fluoro-N-ethoxycarbonylaniline., Step 2: 2-fluoro-N-ethoxycarbonylaniline is then reacted with sodium azide to form 2-fluoro-N-ethoxycarbonylazobenzene., Step 3: 2-fluoro-N-ethoxycarbonylazobenzene is then reacted with sodium hydride to form 2-fluoroaniline., Step 4: 2-fluoroaniline is then reacted with 3-chloropropionyl chloride to form 3-(2-fluorophenyl)propanoic acid., Step 5: 3-(2-fluorophenyl)propanoic acid is then reacted with thionyl chloride to form 3-(2-fluorophenyl)propanoyl chloride., Step 6: 3-(2-fluorophenyl)propanoyl chloride is then reacted with sodium azide to form 3-(2-fluorophenyl)propanoic acid azide., Step 7: 3-(2-fluorophenyl)propanoic acid azide is then reacted with triethylamine to form 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid., Step 8: 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid is then reacted with thionyl chloride to form 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carbonyl chloride., Step 9: 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carbonyl chloride is then reacted with 2-chloropyridine to form 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridine., Step 10: 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridine is then reacted with 4-aminopyrimidine and sodium hydride to form 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)pyrimidin-4-amine.
properties
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-ylmethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O/c19-15-7-2-1-6-13(15)17-24-18(26-25-17)14-10-20-11-23-16(14)22-9-12-5-3-4-8-21-12/h1-8,10-11H,9H2,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDMTTAVLVTQBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=CN=C3NCC4=CC=CC=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)pyrimidin-4-amine |
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